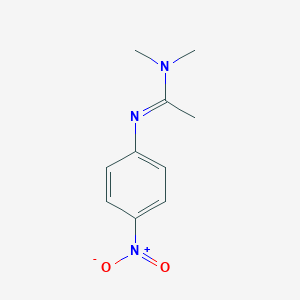

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

Description

N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide (CAS: 1205-59-0) is a methanimidamide derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol. Its structure features a dimethylamine group attached to an ethanimidamide backbone and a para-nitrophenyl substituent. Key physicochemical properties include a density of 1.14 g/cm³, boiling point of 319.3°C at 760 mmHg, and a logP value of 2.34, indicating moderate hydrophobicity . The compound is primarily used in research settings, particularly in synthetic chemistry and bioactivity studies, though its specific biological applications remain under investigation .

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXZMKAOUGQCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Kinetic Considerations

The mechanism proceeds via a two-step pathway:

-

Nucleophilic Attack : The primary amine group of 4-nitroaniline attacks the carbonyl carbon of N,N-dimethylacetamide, forming a tetrahedral intermediate.

-

Dehydration : Elimination of water yields the imine (C=N) bond, stabilized by conjugation with the nitro group.

Acidic catalysts (e.g., H2SO4, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl2) are often employed to accelerate dehydration. Kinetic studies suggest the reaction is first-order with respect to both reactants, with optimal rates observed at 80–100°C in polar aprotic solvents like acetonitrile.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Solvent | Acetonitrile | Enhances solubility |

| Catalyst | H2SO4 (0.1 M) | Facilitates dehydration |

| Reaction Time | 4–6 hours | Balances completion vs. decomposition |

Under these conditions, yields of 75–85% are routinely achieved. Prolonged heating beyond 6 hours risks nitro group reduction or side reactions, necessitating precise temperature control.

Alternative Synthetic Routes

Imidate Intermediate Approach

An alternative pathway involves synthesizing an imidate intermediate, which reacts with 4-nitroaniline to form the target compound. For example, treating N,N-dimethylacetamide with PCl5 generates a chloroimidate, which undergoes nucleophilic substitution with 4-nitroaniline:

Subsequent reaction with 4-nitroaniline in dichloromethane at 25°C yields the ethanimidamide with 70–78% efficiency. This method avoids high temperatures but requires stringent moisture control.

Reductive Amination Strategies

While less common, reductive amination of 4-nitrobenzaldehyde with dimethylamine has been explored. Using sodium triacetoxyborohydride (STAB) as a reducing agent in 1,2-dichloroethane, the imine intermediate is reduced to the ethanimidamide:

Yields of 82% are reported, though this route demands careful pH control to prevent over-reduction of the nitro group.

Industrial-Scale Production Methods

Batch Process Optimization

Industrial batches typically employ 500–1000 L reactors with the following protocol:

-

Charge 4-nitroaniline (1 equiv) and N,N-dimethylacetamide (1.2 equiv) into acetonitrile.

-

Add H2SO4 (0.1 M) and heat to 90°C for 5 hours.

This method achieves 80–85% yield with a purity >98% after recrystallization from ethanol.

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance heat transfer and reduce reaction time. A representative flow setup includes:

Continuous processes minimize by-products like 4-nitroacetanilide (<2%) and are scalable for high-volume production.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Condensation | 75–85 | 98 | High | 120–150 |

| Imidate Intermediate | 70–78 | 95 | Moderate | 180–200 |

| Reductive Amination | 82 | 97 | Low | 220–250 |

| Continuous Flow | 88 | 99 | High | 100–130 |

Condensation remains the most cost-effective and scalable route, while continuous flow offers superior yield and purity for premium applications.

Recent Advances and Innovations

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 30 minutes at 120°C, achieving 89% yield with ethanol as a solvent. Catalytic systems using immobilized lipases (e.g., Candida antarctica) under aqueous conditions are also being explored, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates with enhanced nucleophilicity.

Conditions and Reagents :

-

Catalytic hydrogenation (H₂, Pd/C in ethanol).

-

Alternative reducing agents: Fe/HCl or SnCl₂ in acidic media.

Product :

N,N-dimethyl-N'-(4-aminophenyl)ethanimidamide.

Mechanism :

The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine.

Hydrolysis of the Amidine Moiety

The amidine group (-C(=N–NMe₂)-) undergoes hydrolysis under acidic or basic conditions, leading to carboxylic acid derivatives.

Conditions and Reagents :

-

Acidic hydrolysis : Concentrated HCl, reflux.

-

Basic hydrolysis : NaOH (aqueous), heat.

Products :

-

Acidic: 4-Nitrophenylacetic acid.

-

Basic: Sodium 4-nitrophenylacetate (deprotonated form).

Mechanism :

Protonation of the imine nitrogen in acidic conditions weakens the C=N bond, facilitating nucleophilic attack by water.

Nucleophilic Substitution Reactions

The electron-deficient 4-nitrophenyl ring participates in aromatic nucleophilic substitution (SNAr), particularly at the para position.

Conditions and Reagents :

Example Reaction :

Reaction with piperidine yields N,N-dimethyl-N'-(4-piperidinophenyl)ethanimidamide.

Kinetics :

Second-order kinetics observed, with rate dependence on nucleophile concentration and basicity .

Alkylation and Acylation

The dimethylamino group (-NMe₂) acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Conditions and Reagents :

Products :

-

Quaternary ammonium salts (alkylation).

-

Acetamide derivatives (acylation).

Mechanism :

SN2 displacement for alkylation; nucleophilic acyl substitution for acylation.

Biological Redox Activity

The nitro group facilitates redox interactions in biological systems, generating reactive oxygen species (ROS) through electron transfer.

Observed Effects :

-

Antimicrobial activity via ROS-induced oxidative stress.

-

Potential anticancer properties through DNA intercalation.

Mechanistic Insights

-

Nitro Group : Enhances electrophilicity of the aromatic ring, directing substitutions to the para position .

-

Amidine Group : Stabilizes intermediates via resonance, influencing hydrolysis and alkylation pathways.

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and functional materials. Further studies on its catalytic and biological applications are warranted.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide under controlled conditions. This process may utilize various solvents (e.g., ethanol or methanol) and catalysts to enhance yield and purity. Advanced industrial methods often employ continuous flow processes to optimize efficiency and reduce waste.

Chemistry

- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing various organic compounds, facilitating the development of new materials and chemicals.

- Reagent in Chemical Reactions : It is utilized in chemical reactions, particularly in nucleophilic substitutions and reductions.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .

- Anti-Parasitic Properties : The compound has been investigated for its efficacy against parasites such as Leishmania, demonstrating potential as an anti-leishmanial agent. It interacts with specific enzymes critical for parasite survival, leading to their inhibition .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly for designing therapeutic agents targeting microbial infections and parasitic diseases. Its derivatives have shown promise in treating infections in both humans and animals .

- Mechanism of Action : The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions and interact with biological receptors, influencing cellular processes related to disease progression.

Anti-Parasitic Efficacy

A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania species, indicating its potential as a therapeutic agent for leishmaniasis treatment .

Enzyme Interaction Studies

Research indicated that the compound could inhibit enzymes like trypsin and chymotrypsin, which are critical for parasite survival. This interaction suggests a mechanism through which the compound exerts its anti-parasitic effects .

Therapeutic Applications

The derivatives of this compound have been explored for use in treating various infections, showcasing promising avenues for drug development aimed at combating resistant strains of pathogens .

Mechanism of Action

The mechanism of action of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing the compound to participate in redox reactions and interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The para-nitrophenyl group significantly influences electronic properties and reactivity. Comparisons with analogs bearing different substituents highlight these effects:

Key Findings :

- The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to methyl or methoxy groups.

Backbone Modifications

Variations in the amine backbone alter steric and electronic profiles:

Key Findings :

Functional Group Additions

Incorporation of additional functional groups modulates solubility and bioactivity:

Biological Activity

N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide is a synthetic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and relevant studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.23 g/mol

- IUPAC Name : N'-(4-nitrophenyl)-N,N-dimethylethanimidamide

The compound features a nitrophenyl group linked to an amidine structure, which is crucial for its biological activity. The nitro group contributes to its electron-withdrawing properties, enhancing its reactivity with biological targets.

Biological Activity

Research indicates that this compound exhibits notable anti-parasitic properties. It has been studied for its efficacy against various parasites, making it a candidate for further development in therapeutic applications.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in parasitic infections, potentially inhibiting their activity and leading to parasite death.

- Receptor Binding : It shows binding affinity to various biological receptors, influencing cellular processes related to disease progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-Parasitic Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania species, highlighting its potential as an anti-leishmanial agent.

- Enzyme Interaction Studies : Research indicated that the compound could inhibit enzymes like trypsin and chymotrypsin, which are critical for parasite survival.

- Therapeutic Applications : Its derivatives have been explored for use in treating parasitic infections in humans and animals, showcasing a promising avenue for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N,N-Dimethylacetamidine | Acetamidine structure | Used primarily in synthetic chemistry |

| N,N-Diethyl-N'-(4-nitrophenyl)ethanimidamide | Ethyl substituents | Exhibits different solubility properties |

| 4-Nitroaniline | Simpler structure without amidine | Common precursor for dyes |

This compound stands out due to its specific nitrophenyl substitution and amidine functionality, enhancing its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide?

- Methodology : A widely used method involves condensation reactions under reflux conditions. For example, reacting 2-(4-nitrophenyl)ethanimidamide hydrochloride with dimethyl acetylsuccinate in methanol using sodium methoxide as a base at reflux for 15 hours, yielding high-purity products (~93% yield) after crystallization . Hydroxylamine hydrochloride and NaHCO₃ in a methanol/water solvent system are also effective for synthesizing structurally similar ethanimidamide derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Gas–liquid chromatography (GLC) confirms purity (>99%) by separating and quantifying components .

- Spectroscopy : ¹H NMR identifies non-equivalent methyl groups (e.g., singlets at 3.23 and 2.71 ppm for N-bound CH₃) and absence of azomethine protons, indicating deprotonation during coordination . UV-Vis spectroscopy (λmax ~255 nm) monitors electronic transitions .

- Elemental Analysis : Validates molecular formula consistency, especially after coordination with metal ions .

Q. What solvents are suitable for spectroscopic studies of this compound?

- Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are ideal for observing intramolecular charge transfer (ICT) states via fluorescence spectroscopy. Non-polar solvents (e.g., cyclohexane) minimize solvent effects, enabling baseline characterization of absorption spectra .

Advanced Research Questions

Q. How do intramolecular charge transfer (ICT) states influence the photophysical properties of this compound?

- Methodology :

- Experimental : Fluorescence spectroscopy in solvents of varying polarity reveals ICT stabilization. For example, increased solvent polarity enhances fluorescence quantum yield due to preferential stabilization of the 1t* state .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and dipole moments, showing β-π conjugation in the nitroaryl group, which supports ICT formation .

Q. What computational strategies resolve discrepancies between experimental and theoretical data for this compound?

- Methodology :

- Hybrid Methods : Combine DFT (e.g., B3LYP) with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental λmax values. Adjust basis sets (e.g., 6-311++G**) to improve agreement .

- Solvent Modeling : Use polarizable continuum models (PCM) to account for solvent effects in theoretical calculations, aligning computed dipole moments with experimental observations .

Q. How do reaction conditions impact the selectivity of this compound in coordination chemistry?

- Methodology :

- pH Control : Deprotonation of the imidamide moiety at alkaline pH facilitates coordination with transition metals (e.g., Ru(III)), as evidenced by NMR shifts in D₂O .

- Temperature Optimization : Reflux conditions (e.g., 164–167°C) enhance reaction efficiency while avoiding decomposition, as monitored by distilling range analysis .

Q. What experimental approaches address conflicting data on the compound’s thermodynamic stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres to assess thermal stability.

- Calorimetry : Differential scanning calorimetry (DSC) quantifies enthalpy changes during phase transitions, cross-referenced with DFT-derived ΔfH°gas values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.